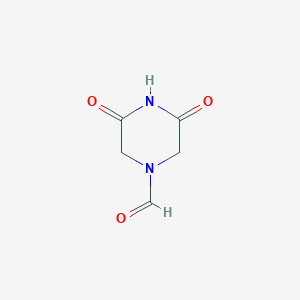

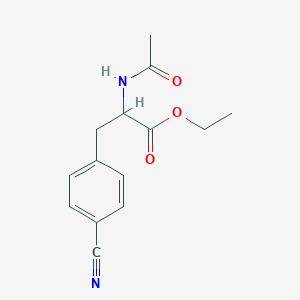

3,5-Dioxopiperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-Dioxopiperazine-1-carbaldehyde often involves novel reaction pathways and techniques. For example, the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde highlights an efficient and eco-friendly approach (Chen et al., 2014). Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid derived alpha-quaternary alpha-amino nitriles demonstrates the versatility in creating dioxopiperazine structures (González-Vera et al., 2005).

Molecular Structure Analysis

The molecular structure of dioxopiperazines is characterized by the presence of a 2,3-dioxopiperazine ring which adopts specific conformations. For example, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid showcases diverse molecular conformations within its structure (Wang et al., 2010).

Chemical Reactions and Properties

Dioxopiperazines undergo various chemical reactions, reflecting their reactive nature. The study of amino acid derived spirocyclic 2,6-dioxopiperazines and their regioselective opening by base-promoted nucleophilic attack illustrates these dynamic chemical properties (González-Vera et al., 2007).

Physical Properties Analysis

The physical properties of 3,5-Dioxopiperazine-1-carbaldehyde and related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. The study of the asymmetric unit in certain dioxopiperazine compounds provides insights into these properties (Wang et al., 2010).

Applications De Recherche Scientifique

Synthesis and Material Applications

3,5-Dioxopiperazine-1-carbaldehyde and its derivatives have been central to the development of various synthetic and material applications. Ando, Grote, and Koide (2011) demonstrated the diastereoselective synthesis of diketopiperazine bis-α,β-epoxides, highlighting the molecule's importance in medicinal chemistry and material science (Ando et al., 2011). Additionally, Mosslemin (2012) explored the molecular structure and interactions of 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid, revealing its unique envelope conformation and the presence of π–π stacking in its crystalline form (Mosslemin, 2012).

Biological Applications

3,5-Dioxopiperazine-1-carbaldehyde derivatives have been investigated for their biological applications, particularly in anticonvulsant and analgesic studies. Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibiting potent anticonvulsant and analgesic activities without showing toxicity (Viveka et al., 2015). Zhu et al. (2020) discovered penispirozines, new dioxopiperazine alkaloids, from the mangrove-derived fungus Penicillium janthinellum, indicating the molecule's potential in discovering new bioactive compounds (Zhu et al., 2020).

Catalytic and Chemical Applications

The molecule has also been studied for its catalytic and chemical properties. Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, emphasizing the molecule's role in organic chemistry and its various biological activities (Madan, 2020). Furthermore, González-Vera, García-López, and Herranz (2007) highlighted the regioselective base-promoted nucleophilic ring opening of spirocyclic 2,6-dioxopiperazines, offering insights into the molecule's reactivity and potential in synthesizing amino acid derivatives (González-Vera et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .

Propriétés

IUPAC Name |

3,5-dioxopiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWVIMFICQGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365547 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dioxopiperazine-1-carbaldehyde | |

CAS RN |

165824-59-9 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)

![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)

![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)